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Compound of Interest

Compound Name: 2-Phenyl-4-penten-2-ol

Cat. No.: B1630499 Get Quote

An In-depth Technical Guide to 2-Phenyl-4-penten-2-
ol
Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-phenyl-4-penten-2-ol, a tertiary alcohol of

interest in synthetic organic chemistry. The document delineates its chemical identity,

physicochemical properties, a detailed synthesis protocol, and essential safety information,

grounded in authoritative sources to ensure scientific integrity and practical applicability.

Chemical Identity and Structure
2-Phenyl-4-penten-2-ol is a chemical compound with the molecular formula C₁₁H₁₄O.[1][2][3]

It possesses a chiral center at the carbon bearing the hydroxyl group and the phenyl ring,

making it a valuable building block in stereoselective synthesis.

Molecular Structure:

An interesting aspect of this compound is the existence of two CAS Registry Numbers in

various chemical databases. This can be a source of confusion, and researchers are advised to

verify the identity of the compound using analytical data.

CAS Registry Number: 4743-74-2[2][3][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1630499?utm_src=pdf-interest
https://www.benchchem.com/product/b1630499?utm_src=pdf-body
https://www.benchchem.com/product/b1630499?utm_src=pdf-body
https://www.benchchem.com/product/b1630499?utm_src=pdf-body
https://www.benchchem.com/product/b1630499?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C61077654&Mask=80
https://www.lookchem.com/404.htm
https://www.pschemicals.com/index.php?p=product&CAS_nr=4743-74-2&id=583739
https://www.lookchem.com/404.htm
https://www.pschemicals.com/index.php?p=product&CAS_nr=4743-74-2&id=583739
https://www.stenutz.eu/chem/solv6%20(2).php?name=2-phenyl-4-penten-2-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alternate CAS Registry Number: 61077-65-4[1][5]

Both numbers are often listed as synonyms in supplier catalogs.[3] For the purpose of this

guide, we will refer to both where appropriate.

Physicochemical and Spectroscopic Properties
The physical properties of 2-phenyl-4-penten-2-ol are critical for its handling, storage, and

application in experimental setups. The data compiled from various chemical suppliers and

databases are summarized below.

Table 1: Physical and Chemical Constants
Property Value Source(s)

Molecular Formula C₁₁H₁₄O [1][2][3]

Molecular Weight 162.23 g/mol [1][2]

Appearance
Colorless to Yellow to Orange

clear liquid
[6]

Boiling Point 100 °C at 17 mmHg [2][6]

Density 0.99 g/cm³ [2][6]

Refractive Index 1.5250 to 1.5280 [2][6]

Flash Point 132 °C [2][6]

Storage Temperature 2-8°C [2][6]

Predicted pKa 14.29 ± 0.29 [2]

Spectroscopic Data
Spectroscopic analysis is fundamental to verifying the structure and purity of 2-phenyl-4-
penten-2-ol. The National Institute of Standards and Technology (NIST) provides reference

spectra for this compound.[1]

Infrared (IR) Spectrum: The IR spectrum displays characteristic peaks for the hydroxyl group

(O-H stretch) around 3400-3600 cm⁻¹, C-H stretches from the aromatic ring and alkyl chain,
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and a prominent peak for the vinyl C=C stretch around 1640 cm⁻¹.[1]

Mass Spectrum (MS): The electron ionization mass spectrum is available in the NIST

database, providing a fragmentation pattern that can be used for structural confirmation.[1][5]

Synthesis Protocol: Grignard Reaction of
Acetophenone
The synthesis of tertiary alcohols such as 2-phenyl-4-penten-2-ol is classically achieved via a

Grignard reaction. This method offers high yields and is a staple in synthetic chemistry. The

following protocol describes the synthesis from acetophenone and allyl bromide.

Principle of the Method
The Grignard reagent, allylmagnesium bromide, is first prepared by reacting allyl bromide with

magnesium turnings in anhydrous diethyl ether. This organometallic compound acts as a potent

nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. A subsequent acidic

workup protonates the resulting alkoxide to yield the final tertiary alcohol product. The use of

anhydrous conditions is critical, as Grignard reagents react readily with water.

Step-by-Step Experimental Protocol
Materials:

Magnesium turnings

Allyl bromide

Anhydrous diethyl ether

Iodine crystal (as initiator)

Acetophenone

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, dropping funnel, and condenser

Procedure:

Preparation of Grignard Reagent:

Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped

with a dropping funnel, a condenser, and a nitrogen inlet.

Add a small crystal of iodine.

Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping

funnel. The reaction is initiated when the brown color of the iodine disappears and

bubbling is observed.

Maintain a gentle reflux by controlling the rate of addition. After all the allyl bromide is

added, reflux the mixture for an additional 30 minutes to ensure complete formation of the

Grignard reagent.

Reaction with Acetophenone:

Cool the Grignard reagent solution to 0 °C in an ice bath.

Add a solution of acetophenone in anhydrous diethyl ether dropwise to the stirred

Grignard solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 1-2 hours.

Workup and Purification:

Cool the reaction mixture again to 0 °C and slowly quench it by adding saturated aqueous

NH₄Cl solution. This step is crucial to protonate the alkoxide and dissolve the magnesium

salts.

Separate the organic layer (ether) and extract the aqueous layer twice with diethyl ether.

Combine the organic extracts and dry over anhydrous MgSO₄.
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Filter the drying agent and concentrate the solution under reduced pressure using a rotary

evaporator.

The crude product can be purified by vacuum distillation to yield pure 2-phenyl-4-penten-
2-ol.

Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.

Reactants
- Allyl Bromide

- Magnesium Turnings
- Acetophenone

- Anhydrous Diethyl Ether

Step 1: Grignard Formation
(Allylmagnesium Bromide Synthesis)

Anhydrous Conditions

Initiation Step 2: Nucleophilic Addition
(Reaction with Acetophenone)

0°C to Room Temp

Grignard Reagent Step 3: Aqueous Workup
(Quenching with sat. NH4Cl)

Alkoxide Intermediate Step 4: Extraction & Drying
(Diethyl Ether, MgSO4)

Crude Product Step 5: Purification
(Vacuum Distillation)

Dried Organic Phase Final Product
2-Phenyl-4-penten-2-ol

Purified Product

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-phenyl-4-penten-2-ol.

Safety and Handling
Proper handling of 2-phenyl-4-penten-2-ol and the reagents used in its synthesis is

paramount for laboratory safety.

Hazard Classification: The compound is classified as a combustible liquid (H227).

Precautionary Measures:

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Handle in a well-ventilated area or a chemical fume hood.

Fire Fighting: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to

extinguish.
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Storage: Store in a well-ventilated place and keep cool, ideally between 2-8°C as

recommended.[2][6]

Conclusion
2-Phenyl-4-penten-2-ol is a versatile tertiary alcohol with well-defined physical properties.

Understanding its dual CAS numbering is crucial for accurate sourcing. The synthesis via a

Grignard reaction is a robust and scalable method, demonstrating a fundamental

transformation in organic chemistry. Adherence to safety protocols is essential when handling

this combustible liquid and the hazardous reagents required for its synthesis. This guide serves

as a foundational resource for researchers incorporating this molecule into their synthetic and

developmental workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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